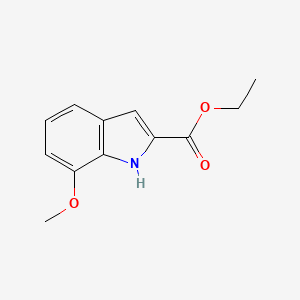
7-Metoxi-1H-indol-2-carboxilato de etilo
Descripción general
Descripción
Ethyl 7-methoxy-1H-indole-2-carboxylate is a chemical compound with the CAS Number: 20538-12-9. It has a molecular weight of 219.24 . The compound is a white to yellow solid .
Synthesis Analysis
The synthesis of indole derivatives, including Ethyl 7-methoxy-1H-indole-2-carboxylate, has been a subject of interest for many researchers . The process often involves alkylation of indole nitrogen, transesterification, and ester hydrolysis .Molecular Structure Analysis
The IUPAC name for this compound is ethyl 7-methoxy-1H-indole-2-carboxylate. The InChI code for this compound is 1S/C12H13NO3/c1-3-16-12(14)9-7-8-5-4-6-10(15-2)11(8)13-9/h4-7,13H,3H2,1-2H3 .Chemical Reactions Analysis
Indole derivatives, including Ethyl 7-methoxy-1H-indole-2-carboxylate, have been reported to have diverse pharmacological activities . The aromatic heterocyclic scaffold, which resembles various protein structures, has received attention from organic and medicinal chemists .Physical And Chemical Properties Analysis
Ethyl 7-methoxy-1H-indole-2-carboxylate is a white to yellow solid . It has a molecular weight of 219.24 .Aplicaciones Científicas De Investigación
Síntesis de Derivados de Alcaloides
7-Metoxi-1H-indol-2-carboxilato de etilo: sirve como un precursor clave en la síntesis de derivados de indol, que son partes frecuentes en varios alcaloides . Los alcaloides, que a menudo se encuentran en las plantas, exhiben una amplia gama de actividades farmacológicas y se utilizan en medicina por sus propiedades terapéuticas.
Investigación Anticancerígena
Los derivados de indol, incluidos los derivados de This compound, se han estudiado por su potencial en el tratamiento de células cancerosas . La parte de indol es una estructura común en muchos compuestos naturales y sintéticos con actividad anticancerígena.
Agentes Antimicrobianos y Antivirales
La investigación ha demostrado que las modificaciones del anillo de indol pueden conducir a compuestos con actividades antimicrobianas y antivirales significativas . Esto incluye el desarrollo de nuevos medicamentos que pueden inhibir el crecimiento de varios patógenos.
Aplicaciones Antiinflamatorias y Analgésicas
El compuesto se utiliza como reactivo para la preparación de derivados de indol que actúan como agentes antiinflamatorios y analgésicos . Estos derivados pueden utilizarse potencialmente para desarrollar nuevos tratamientos para enfermedades inflamatorias y el control del dolor.
Desarrollo de Antagonistas del Receptor CB1
Este compuesto también es un reactivo para la síntesis de indolecarboxamidas, que se estudian como antagonistas del receptor cannabinoide CB1 . Estos antagonistas tienen aplicaciones terapéuticas potenciales en el tratamiento de trastornos relacionados con el sistema endocannabinoide.
Mecanismo De Acción
Target of Action
Ethyl 7-methoxy-1H-indole-2-carboxylate, like many indole derivatives, has been found to bind with high affinity to multiple receptors .
Mode of Action
Indole derivatives are known to interact with their targets, leading to changes in cellular processes . The specific interactions and resulting changes depend on the specific targets and the structure of the indole derivative.
Biochemical Pathways
Indole derivatives can affect a variety of biochemical pathways. For instance, some indole derivatives have been found to have antiviral activity, suggesting they may interfere with viral replication pathways . .
Pharmacokinetics
The presence of the ethoxy group in the molecule might influence its pharmacokinetic properties .
Result of Action
Indole derivatives have been found to have diverse biological activities, including antiviral, anti-inflammatory, and anticancer activities . These activities suggest that the compound may have a variety of molecular and cellular effects.
Direcciones Futuras
Indole derivatives, including Ethyl 7-methoxy-1H-indole-2-carboxylate, have shown potential in the treatment of various disorders in the human body . Owing to the importance of this significant ring system, the investigation of novel methods of synthesis have attracted the attention of the chemical community . Future research may focus on exploring the therapeutic potential of these compounds further.
Análisis Bioquímico
Biochemical Properties
Ethyl 7-methoxy-1H-indole-2-carboxylate plays a role in various biochemical reactions. It interacts with enzymes such as indoleamine 2,3-dioxygenase (IDO), which is involved in the catabolism of tryptophan. This interaction can influence the kynurenine pathway, impacting immune response and inflammation . Additionally, it may interact with proteins involved in cell signaling pathways, potentially affecting cellular communication and function.
Cellular Effects
Ethyl 7-methoxy-1H-indole-2-carboxylate has been shown to influence various types of cells and cellular processes. It can affect cell signaling pathways, such as the MAPK/ERK pathway, which is crucial for cell proliferation and differentiation . This compound may also impact gene expression by modulating transcription factors, leading to changes in cellular metabolism and function. For example, it can alter the expression of genes involved in oxidative stress response, thereby influencing cellular homeostasis.
Molecular Mechanism
The molecular mechanism of action of ethyl 7-methoxy-1H-indole-2-carboxylate involves its binding interactions with biomolecules. It can act as an inhibitor or activator of specific enzymes, such as IDO, altering their activity and downstream effects . This compound may also affect gene expression by binding to DNA or interacting with transcription factors, leading to changes in the transcriptional landscape of the cell.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of ethyl 7-methoxy-1H-indole-2-carboxylate can change over time. The compound’s stability and degradation are crucial factors influencing its long-term effects on cellular function. Studies have shown that it remains stable under specific storage conditions but may degrade over time when exposed to light or heat . Long-term exposure to this compound in in vitro or in vivo studies can lead to cumulative effects on cellular processes, such as sustained inhibition of enzyme activity or prolonged changes in gene expression.
Dosage Effects in Animal Models
The effects of ethyl 7-methoxy-1H-indole-2-carboxylate vary with different dosages in animal models. At lower doses, it may exhibit therapeutic effects, such as anti-inflammatory or anticancer activities . At higher doses, it can cause toxic or adverse effects, including hepatotoxicity or neurotoxicity. Threshold effects have been observed, where a specific dosage range is required to achieve the desired biological activity without causing harm.
Metabolic Pathways
Ethyl 7-methoxy-1H-indole-2-carboxylate is involved in metabolic pathways related to tryptophan catabolism. It interacts with enzymes such as IDO, leading to the production of metabolites like kynurenine . These metabolites can have various biological effects, including modulation of immune response and neurotransmitter synthesis. The compound may also affect metabolic flux, altering the levels of key metabolites in the pathway.
Transport and Distribution
Within cells and tissues, ethyl 7-methoxy-1H-indole-2-carboxylate is transported and distributed through specific transporters and binding proteins. It may interact with membrane transporters, facilitating its uptake into cells . Once inside the cell, it can bind to intracellular proteins, influencing its localization and accumulation. This distribution pattern is crucial for its biological activity, as it determines the compound’s availability to interact with target biomolecules.
Subcellular Localization
Ethyl 7-methoxy-1H-indole-2-carboxylate exhibits specific subcellular localization, which can affect its activity and function. It may be directed to particular cellular compartments, such as the nucleus or mitochondria, through targeting signals or post-translational modifications . This localization is essential for its interaction with specific biomolecules and its role in cellular processes. For example, its presence in the nucleus may influence gene expression, while its localization in mitochondria can affect cellular metabolism.
Propiedades
IUPAC Name |
ethyl 7-methoxy-1H-indole-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO3/c1-3-16-12(14)9-7-8-5-4-6-10(15-2)11(8)13-9/h4-7,13H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRDVNJZQPSSLMK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=C(N1)C(=CC=C2)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10361230 | |
| Record name | Ethyl 7-methoxy-1H-indole-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10361230 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
20538-12-9 | |
| Record name | Ethyl 7-methoxy-1H-indole-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10361230 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[4-(Diethylamino)-2-methylbenzoyl]benzoic acid](/img/structure/B1596391.png)
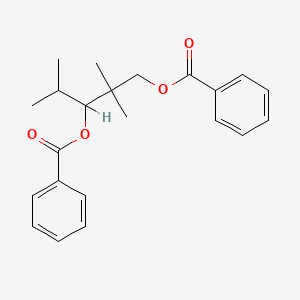

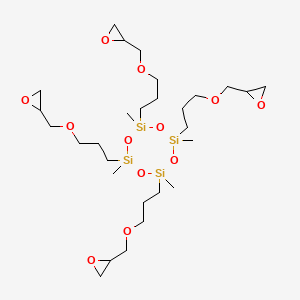
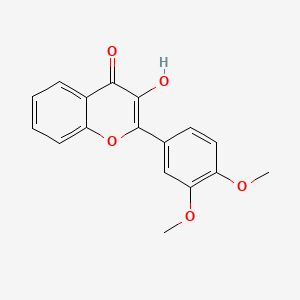
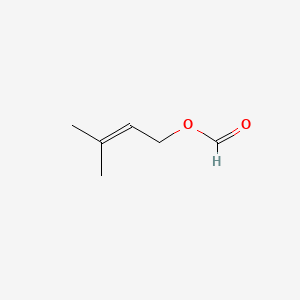
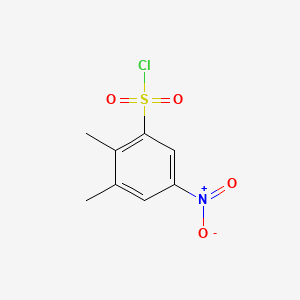
![1-Propanone, 2-hydroxy-2-methyl-1-[4-(1-methylethyl)phenyl]-](/img/structure/B1596404.png)


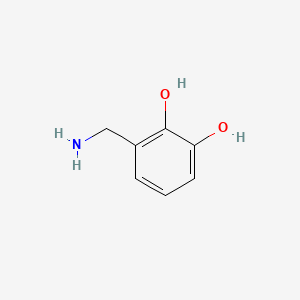
![Propanenitrile, 3-[ethyl[4-[(6-nitro-2-benzothiazolyl)azo]phenyl]amino]-](/img/structure/B1596408.png)


